Cas no 1172250-26-8 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide)

N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide
- N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-7-methoxy-1-benzofuran-2-carboxamide
- N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
- VU0643535-1
- 1172250-26-8
- N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide
- AKOS024508865
- F5460-0061
-
- インチ: 1S/C21H16N4O3S/c1-12-10-18(25(24-12)21-22-14-7-3-4-9-17(14)29-21)23-20(26)16-11-13-6-5-8-15(27-2)19(13)28-16/h3-11H,1-2H3,(H,23,26)
- InChIKey: NEGUVOARSQFGAZ-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(OC)C=CC=C2C=C1C(NC1=CC(C)=NN1C1=NC2=CC=CC=C2S1)=O
計算された属性
- せいみつぶんしりょう: 404.09431156g/mol
- どういたいしつりょう: 404.09431156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 5
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5460-0061-1mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-10μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-50mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-5μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-2μmol |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-15mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-4mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-2mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-100mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5460-0061-20mg |
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-7-methoxy-1-benzofuran-2-carboxamide |
1172250-26-8 | 20mg |
$99.0 | 2023-09-10 |
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
5. Back matter
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 1172250-26-8): A Comprehensive Overview
N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 1172250-26-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide is notable for its intricate arrangement of functional groups. The compound features a benzothiazole ring, a pyrazole ring, and a benzofuran ring, each contributing to its distinct properties. The presence of these heterocyclic rings imparts the molecule with high stability and reactivity, making it an attractive candidate for drug development. Additionally, the methoxy group at the 7-position of the benzofuran ring enhances the compound's solubility and bioavailability.
The synthesis of N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide involves a multi-step process that requires precise control over reaction conditions. One common approach involves the condensation of 7-methoxybenzofuran with an appropriate benzothiazole derivative followed by coupling with a pyrazole derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its commercialization and clinical trials.
In terms of biological activities, N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide has demonstrated significant potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. Studies have shown that it can effectively inhibit the activity of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition helps to reduce the production of amyloid-beta peptides, which are known to form toxic aggregates in the brain. Moreover, the compound has also shown promise as an anti-inflammatory agent, potentially reducing neuroinflammation associated with various neurological disorders.
Beyond neurodegenerative diseases, N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-y-l7-methoxy-l-benzofuran-l-carboxamide has been investigated for its anticancer properties. Preclinical studies have indicated that it can induce apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of kinases such as AKT and ERK, which are often dysregulated in cancer cells. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer drugs.
The pharmacokinetic properties of N-l-(l ,3-benzothiazol -2-y l)-3-methyl-l H-pyrazol -5-y l -7 -meth oxy -l -benzofuran -l -carboxamide have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good plasma stability, making it suitable for oral administration. Additionally, its low toxicity profile further supports its potential as a therapeutic agent.
Recent clinical trials have provided valuable insights into the safety and efficacy of N-l-(l ,3-benzothiazol -2-y l)-3-methyl-l H-pyrazol -5-y l -7 -meth oxy -l -benzofuran -l -carboxamide. Phase I trials have demonstrated that it is well-tolerated by patients at various dose levels, with minimal side effects reported. Phase II trials are currently underway to evaluate its therapeutic efficacy in specific patient populations. Preliminary results from these trials are promising and suggest that this compound could offer new treatment options for patients with neurodegenerative diseases and cancer.
In conclusion, N-l-(l ,3-benzothiazol -2-y l)-3-methyl-l H-pyrazol -5-y l -7 -meth oxy -l -benzofuran -l -carboxamide (CAS No. 1172250–26–8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
1172250-26-8 (N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-7-methoxy-1-benzofuran-2-carboxamide) 関連製品
- 1207016-25-8(3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one)
- 89776-65-8(3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 126417-77-4(3-chloro-3-(4-fluorophenyl)prop-2-enenitrile)
- 1106005-41-7(2-(3-Amino-4-fluorobenzoyl)pyridine)
- 129830-96-2(D-myo-Inositol, 4-(dihydrogen phosphate) 1-(2,3-dihydroxypropyl hydrogen phosphate), (R)-)
- 2649069-85-0(Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate)
- 1805477-37-5(5-Bromo-2-bromomethyl-4-chloropyridine)
- 1251331-67-5(2-(2,2,2-trifluoroethoxy)ethane-1-thiol)
- 2172434-80-7(1-(2,4,6-trimethylphenyl)ethane-1-sulfonyl fluoride)
- 1171053-92-1(ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate)




